4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
Overview
Description
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom, a methyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1H-pyrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylpropanoyl Group: The next step involves the acylation of the pyrazole ring with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step is the coupling of the intermediate with benzamide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of a hydrogen-substituted pyrazole.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring and the benzamide moiety are likely to play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
- 4-{[3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
- 4-{[3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
Uniqueness
Compared to its analogs, 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-9(7-19-8-11(15)6-17-19)14(21)18-12-4-2-10(3-5-12)13(16)20/h2-6,8-9H,7H2,1H3,(H2,16,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHQIFUNKXLMCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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